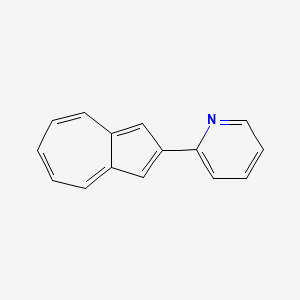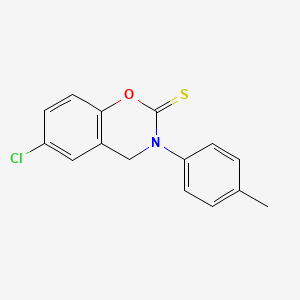![molecular formula C15H21NO2 B12603044 4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid CAS No. 916134-96-8](/img/structure/B12603044.png)
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid is a chemical compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylic acid group. The compound also features a 4-methylphenyl group attached to the piperidine ring via an ethyl linker. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
The synthesis of 4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylacetic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place under reflux conditions in an organic solvent like dichloromethane. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ethyl linker or the piperidine ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carboxylic acid group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the methylphenyl group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It can serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties. It may act as a lead compound in drug discovery, particularly in the development of drugs targeting the central nervous system.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as in medicinal chemistry or biological research.
相似化合物的比较
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid can be compared with other similar compounds, such as:
4-[2-(2-Methylphenyl)ethyl]piperidine: This compound has a similar structure but with a 2-methylphenyl group instead of a 4-methylphenyl group. The positional difference of the methyl group can lead to variations in chemical reactivity and biological activity.
Pyrrolidine derivatives: Compounds containing a pyrrolidine ring, such as pyrrolidine-2-one, share some structural similarities with piperidine derivatives. the five-membered pyrrolidine ring imparts different steric and electronic properties compared to the six-membered piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a piperidine ring and a carboxylic acid group, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
916134-96-8 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC 名称 |
4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-12-2-4-13(5-3-12)6-7-14-8-10-16(11-9-14)15(17)18/h2-5,14H,6-11H2,1H3,(H,17,18) |
InChI 键 |
GTHBTJFSZAIYEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCC2CCN(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)



![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)

![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)

![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)

![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)

